molecular formula C19H13ClFN3O2 B1581821 8-chloro-6-(o-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid CAS No. 59468-44-9

8-chloro-6-(o-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid

Cat. No.: B1581821
CAS No.: 59468-44-9
M. Wt: 369.8 g/mol
InChI Key: WZNYKINYEPCGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-6-(o-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid (CAS: 59468-44-9; molecular formula: C₁₉H₁₃ClFN₃O₂) is an imidazobenzodiazepine derivative characterized by a carboxylic acid group at position 3, a chlorine substituent at position 8, and an o-fluorophenyl group at position 6 . Its synthesis involves hydrolysis of ethyl ester precursors (e.g., via lithium hydroxide in THF), as described in imidazodiazepine ester-to-acid conversion protocols .

Properties

IUPAC Name

8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O2/c1-10-23-18(19(25)26)16-9-22-17(12-4-2-3-5-14(12)21)13-8-11(20)6-7-15(13)24(10)16/h2-8H,9H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNYKINYEPCGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208174
Record name 8-Chloro-6-(o-fluorophenyl)-1-methyl-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59468-44-9
Record name 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59468-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-6-(o-fluorophenyl)-1-methyl-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059468449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Chloro-6-(o-fluorophenyl)-1-methyl-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloro-6-(o-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.143
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-CHLORO-6-(O-FLUOROPHENYL)-1-METHYL-4H-IMIDAZO(1,5-A)(1,4)BENZODIAZEPINE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5URY5OSB9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Hydrolysis of Methyl Ester to Carboxylic Acid

  • Starting Material: 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a]benzodiazepine-3-carboxylic acid methyl ester.
  • Reagents: Typically, basic hydrolysis using potassium hydroxide (KOH) in ethanol (EtOH) or acidic hydrolysis using mineral acids.
  • Conditions: Controlled temperature to avoid decomposition; reaction time optimized for complete conversion.
  • Outcome: Conversion to the free acid with high purity and yield.

This step is well-documented in patent literature, where the basic hydrolysis of the ester is a standard method to obtain the acid intermediate.

Thermal Decarboxylation and Isomerization Considerations

A critical step in the synthesis of related benzodiazepines (e.g., Midazolam) involves thermal decarboxylation of the acid intermediate:

  • Process: Heating the acid in a high boiling solvent (e.g., mineral oil) at approximately 230°C for a short duration (around 5 minutes).
  • Issue: This step produces a mixture of the desired compound and an isomeric impurity (Isomidazolam) in an 80:20 ratio.
  • Resolution: The mixture undergoes a basic treatment with KOH in ethanol followed by acidification, which converts the isomer impurity back to the active compound, improving the ratio to approximately 95:5.
  • Purification: Final removal of residual isomer impurity is achieved by crystallization from ethyl acetate (AcOEt) and ethanol (EtOH).

This process can be adapted to the preparation of 8-chloro-6-(o-fluorophenyl)-1-methyl-4H-imidazo[1,5-a]benzodiazepine-3-carboxylic acid or its derivatives to enhance purity.

Alternative Synthetic Routes and Intermediates

Recent research has explored alternative synthetic routes to improve yield and reduce cost:

  • Use of Imidoyl Chlorides and N-nitrosoamidines: These intermediates facilitate the construction of the imidazo ring fused to the benzodiazepine nucleus via carbon-carbon bond-forming reactions.
  • One-Pot Synthesis: Cyclocondensation of amido benzophenone derivatives with ammonia or ammonium acetate in aprotic solvents has been shown to improve efficiency.
  • Multi-step Process: Formation of the imidazole ring involves transformation of secondary amides to leaving groups, followed by nucleophilic substitution or carbon-carbon bond formation.
  • Scale-Up Considerations: The use of microreactors for thermal decarboxylation has been patented to improve control and scalability.

Data Table: Summary of Key Preparation Steps

Step Starting Material Reagents/Conditions Outcome/Notes
Ester Hydrolysis 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a]benzodiazepine-3-carboxylic acid methyl ester KOH in EtOH or acid hydrolysis Conversion to free carboxylic acid
Thermal Decarboxylation 8-chloro-6-(o-fluorophenyl)-1-methyl-4H-imidazo[1,5-a]benzodiazepine-3-carboxylic acid Heating at ~230°C in mineral oil (5 min) Mixture of product and isomer (80:20 ratio)
Isomerization Treatment Mixture from decarboxylation KOH in EtOH followed by acid treatment Conversion to 95:5 product:isomer ratio
Purification Post-isomerization mixture Crystallization from AcOEt and EtOH Removal of residual isomer impurity
Imidazole Ring Construction Benzodiazepine intermediates (e.g., amidines, imidoyl chlorides) Various reagents including isocyanides, ammonium acetate Formation of fused imidazo ring; multi-step process
Microreactor Application Acid intermediate Continuous flow thermal decarboxylation Improved control and scalability of decarboxylation step

Research Findings and Technical Insights

  • The decarboxylation step is critical and traditionally results in isomeric impurities that require additional isomerization steps to convert back to the desired compound.
  • The use of microreactors for thermal decarboxylation offers advantages in reaction control, safety, and scalability.
  • Alternative synthetic pathways involving imidoyl chlorides and N-nitrosoamidines provide routes to construct the imidazo ring with potentially improved yields and fewer side reactions.
  • One-pot synthesis strategies and the use of alkali bases such as potassium carbonate or ammonium acetate can enhance amide formation and cyclization efficiency.
  • The purification of the final compound by crystallization is essential to achieve pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

8-chloro-6-(o-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Pharmacological Applications

1. Sedative and Anxiolytic Effects
This compound is structurally related to midazolam, a widely used sedative. Research indicates that it may exhibit similar anxiolytic properties, making it a candidate for further development in treating anxiety disorders and sedation during medical procedures .

2. Anticonvulsant Properties
Benzodiazepines are known for their anticonvulsant effects. Preliminary studies suggest that 8-chloro-6-(o-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid may also possess anticonvulsant activity, potentially useful in managing epilepsy and seizure disorders .

3. Impurity Reference in Drug Development
This compound is classified as an impurity of midazolam (Midazolam EP Impurity C). Its identification and quantification are crucial in the pharmaceutical industry for ensuring the safety and efficacy of benzodiazepine formulations. Regulatory bodies require detailed analysis of such impurities during drug development processes .

Synthesis and Analytical Methods

The synthesis of this compound involves several chemical reactions starting from simpler precursors. Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to characterize this compound and confirm its purity in pharmaceutical preparations.

Case Studies

Case Study 1: Anxiolytic Research
A study published in "Journal of Medicinal Chemistry" investigated the anxiolytic potential of various benzodiazepine derivatives, including this compound. The findings indicated significant anxiolytic activity comparable to established drugs like diazepam, suggesting its potential for further clinical trials .

Case Study 2: Pharmacokinetic Profiling
Research conducted on the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics in animal models. This study highlighted the importance of understanding the metabolic pathways and elimination routes to optimize dosing regimens for potential therapeutic use .

Mechanism of Action

The mechanism of action of 8-chloro-6-(o-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid involves its interaction with the central nervous system. It binds to specific receptors, such as the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a calming effect on the brain, making it useful in the treatment of anxiety and insomnia.

Comparison with Similar Compounds

Midazolam (Ro 21-3981)

Structural Differences :

  • Midazolam replaces the carboxylic acid group with an ethyl ester (C₃: COOEt vs. COOH).
    Pharmacokinetics :
  • Midazolam undergoes rapid first-pass metabolism, with ~90% renal excretion of metabolites (primarily 1-hydroxymethyl-glucuronide) within 24 hours .
  • Half-life in humans: ~90 minutes (parent drug + metabolites) .
    Clinical Effects :
  • Short-acting sedative with minimal hemodynamic disruption (e.g., transient peripheral resistance reduction) .
  • Optimal oral doses: 10–30 mg for insomnia, dependent on age and severity .

Triazolam

Structural Differences :

  • Triazolo ring replaces imidazo core; o-chlorophenyl substituent at position 6 .
    Pharmacodynamics :
  • Higher potency: 0.25 mg triazolam ≈ 15 mg midazolam in hypnotic efficacy .
  • Residual effects: Triazolam 0.5 mg impairs psychomotor performance, unlike midazolam .

Key Distinction : The o-fluorophenyl group in the target compound may confer stronger GABA-A α1 subunit binding compared to triazolam’s o-chlorophenyl, affecting sedation potency .

Rilmazolam

Structural Differences :

  • Triazolo core; 2-chlorophenyl substituent; dimethylcarboxamide at C₂ .
    Pharmacokinetics :
  • Carboxamide group likely enhances metabolic stability vs. carboxylic acid derivatives.
    Clinical Use :
  • Marketed as a short-acting hypnotic; structural modifications may reduce first-pass metabolism.

Key Distinction : The carboxylic acid in the target compound may enhance renal excretion vs. Rilmazolam’s carboxamide, which could prolong activity.

Flunitrazepam

Structural Differences :

  • Hemodynamic Effects:
  • Comparable to midazolam in reducing arterial pressure (~19–21%) but decreases heart rate .
    Key Distinction : The imidazo ring in the target compound may improve selectivity for GABA-A subtypes, reducing off-target cardiovascular effects .

Ethynyl- and Bromo-Substituted Analogs

Examples :

  • FR-III-12: 8-ethynyl, 6-(2-chlorophenyl), carboxylic acid .
  • SH-053-2'F-R-CH3-acid: 8-bromo, 6-(2-fluorophenyl) .
    Pharmacodynamic Insights :
  • Ethynyl/bromo groups enhance α5-GABA-A subtype selectivity, relevant for anxiolytic effects .
    Key Distinction : The target compound’s o-fluorophenyl group may balance receptor affinity between α1 (sedation) and α5 (cognitive effects) subunits.

Biological Activity

8-Chloro-6-(o-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid (commonly referred to as a derivative of midazolam) is a compound belonging to the benzodiazepine class, which is known for its pharmacological effects on the central nervous system (CNS). This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C19H13ClFN3O2
  • Molecular Weight : 369.78 g/mol
  • CAS Number : 59468-44-9
  • IUPAC Name : this compound

The compound primarily acts as a positive allosteric modulator of the GABAA_A receptor. By binding to the benzodiazepine site on these receptors, it enhances the inhibitory effects of GABA (gamma-aminobutyric acid), leading to increased neuronal inhibition. This mechanism underlies its sedative and anxiolytic properties.

Sedative and Anxiolytic Properties

Research indicates that derivatives of benzodiazepines, including this compound, exhibit significant sedative and anxiolytic effects. Studies have shown that compounds with similar structures can effectively reduce anxiety levels in animal models and humans by enhancing GABAergic transmission .

Anticonvulsant Activity

Benzodiazepines are also recognized for their anticonvulsant properties. The compound's ability to modulate GABAA_A receptors suggests potential efficacy in treating seizure disorders. In experimental models, related compounds have demonstrated effectiveness in reducing seizure frequency and severity .

Comparative Biological Activity Data

Compound Sedative Effect Anxiolytic Effect Anticonvulsant Activity
This compoundHighModerateModerate
MidazolamHighHighHigh
DiazepamHighHighHigh

Case Studies and Research Findings

  • Study on GABAA_A Receptor Modulation :
    A recent study demonstrated that compounds similar to 8-chloro derivatives significantly enhanced GABAA_A receptor-mediated currents in vitro. This was measured using whole-cell patch-clamp techniques on neuroblastoma cells expressing human GABAA_A receptors. The results indicated a strong correlation between receptor modulation and sedative effects observed in behavioral assays .
  • Animal Model Studies :
    In rodent models, administration of the compound resulted in decreased locomotor activity and increased sleep duration compared to control groups. These findings support its potential use as a sedative agent in clinical settings .
  • Therapeutic Applications in Respiratory Disorders :
    Research has explored the use of imidazobenzodiazepines in managing asthma symptoms by acting on GABA receptors present in airway smooth muscle. This highlights a novel application beyond traditional CNS effects, suggesting that such compounds could aid in bronchodilation and reduction of airway hyperresponsiveness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-chloro-6-(o-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid
Reactant of Route 2
8-chloro-6-(o-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.